Methyl 3-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)propanoate
Overview
Description
Its unique properties and reactivity make it valuable in organic synthesis and drug discovery.
Preparation Methods
The synthesis of Methyl 3-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)propanoate involves several steps. One common method includes the chemoselective Michael reaction of acrylic acid with a parent substrate, followed by thiation and azide coupling methods . The reaction conditions typically involve the use of specific reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 3-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound is used in diverse scientific research applications. In chemistry, it serves as a precursor for the synthesis of more complex molecules. In biology and medicine, it is explored for its potential anticancer activity . Its unique properties also make it valuable in environmental and industrial research.
Mechanism of Action
The mechanism of action of Methyl 3-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its binding affinity to human thymidylate synthase allosteric site, which is crucial in anticancer activity . The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.
Comparison with Similar Compounds
Methyl 3-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)propanoate can be compared with other similar compounds, such as methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates . These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific reactivity and applications in various fields.
Properties
IUPAC Name |
methyl 3-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO7S/c1-19-12(15)11(9-21-22(2,17)18)14-13(16)20-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWBKPCDQOZRDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(COS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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